
2,8-Dimethylphenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dimethylphenazine is a derivative of phenazine, a tricyclic heteroarene. Phenazines are known for their diverse biological properties and applications in various fields, including medicine, chemistry, and industry. The unique structure of this compound, with methyl groups at the 2 and 8 positions, makes it a compound of interest for researchers and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylphenazine typically involves the Buchwald-Hartwig N-arylation reaction. This method includes both inter- and intramolecular N-arylations to achieve the desired substitution pattern . The reaction conditions often involve the use of palladium catalysts and specific ligands to ensure regioselectivity and high yields.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, cost-effectiveness, and environmental considerations.
化学反应分析
Types of Reactions: 2,8-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can yield dihydrophenazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield dihydrophenazines.
科学研究应用
2,8-Dimethylphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Phenazine derivatives, including this compound, exhibit antimicrobial and antitumor activities, making them valuable in biological research.
Medicine: The compound’s potential as an anticancer agent is being explored due to its ability to intercalate with DNA and disrupt cellular processes.
作用机制
The mechanism of action of 2,8-Dimethylphenazine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .
相似化合物的比较
Phenazine: The parent compound with a simpler structure.
2,7-Dimethylphenazine: A similar compound with methyl groups at the 2 and 7 positions.
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Uniqueness: 2,8-Dimethylphenazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 8 positions can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
属性
CAS 编号 |
65711-99-1 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
2,8-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
InChI 键 |
LUZGKTMKMNBPMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


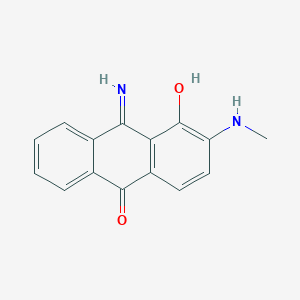
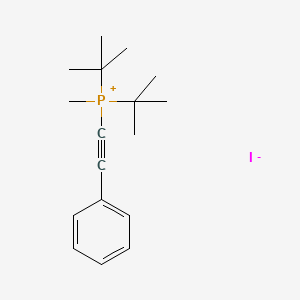
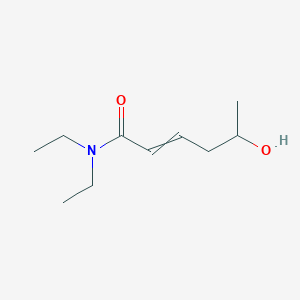

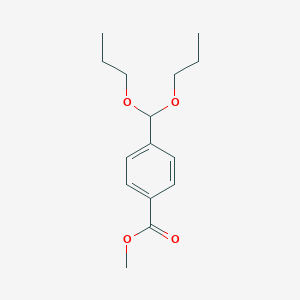
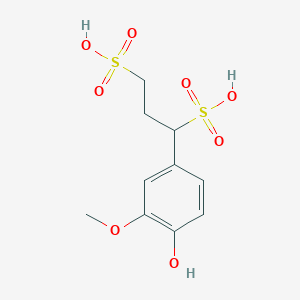
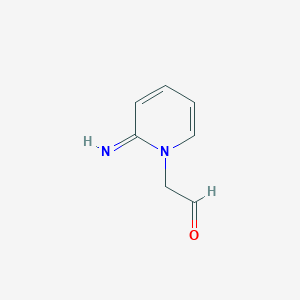
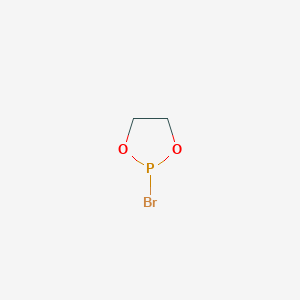
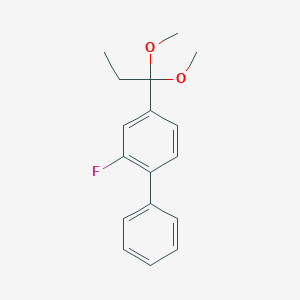
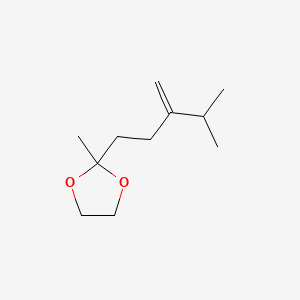
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)


